(1-Hexyl-1H-indol-5-yl)methanamine
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Overview
Description
(1-Hexyl-1H-indol-5-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the indole ring and a methanamine group attached to the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hexyl-1H-indol-5-yl)methanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via N-alkylation of the indole nitrogen. This can be achieved by reacting the indole with hexyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and a primary or secondary amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: (1-Hexyl-1H-indol-5-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its indole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders, cancer, and infectious diseases. Its structural similarity to natural indole alkaloids makes it a promising candidate for drug development.
Industry: In the materials science industry, this compound can be used in the synthesis of organic semiconductors, dyes, and polymers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (1-Hexyl-1H-indol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The hexyl and methanamine groups can influence the compound’s pharmacokinetic properties, such as solubility, permeability, and metabolic stability.
Comparison with Similar Compounds
(1-Methyl-1H-indol-5-yl)methanamine: Similar structure but with a methyl group instead of a hexyl group.
(1H-Indol-3-yl)methanamine: Similar structure but with the methanamine group attached to the 3-position of the indole ring.
(1-Benzyl-1H-indol-5-yl)methanamine: Similar structure but with a benzyl group instead of a hexyl group.
Uniqueness: (1-Hexyl-1H-indol-5-yl)methanamine is unique due to the presence of the hexyl group, which can significantly influence its lipophilicity and membrane permeability. This can affect its biological activity and pharmacokinetic properties, making it distinct from other indole derivatives.
Properties
IUPAC Name |
(1-hexylindol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAGBNBAHUZDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC2=C1C=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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